molecular formula C19H27N5O2 B13234015 tert-Butyl 6-(2,5-dimethyl-1H-pyrrol-3-yl)-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene-12-carboxylate

tert-Butyl 6-(2,5-dimethyl-1H-pyrrol-3-yl)-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene-12-carboxylate

Cat. No.: B13234015
M. Wt: 357.4 g/mol
InChI Key: PMABCXWGIBETOH-UHFFFAOYSA-N
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Description

The compound tert-Butyl 6-(2,5-dimethyl-1H-pyrrol-3-yl)-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene-12-carboxylate is a nitrogen-rich tricyclic heterocycle featuring a fused tetraazatricyclo[7.2.1.0³,⁷]dodeca-4,6-diene core.

Properties

Molecular Formula

C19H27N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

tert-butyl 6-(2,5-dimethyl-1H-pyrrol-3-yl)-3,4,5,12-tetrazatricyclo[7.2.1.03,7]dodeca-4,6-diene-12-carboxylate

InChI

InChI=1S/C19H27N5O2/c1-11-8-15(12(2)20-11)17-16-9-13-6-7-14(10-23(16)22-21-17)24(13)18(25)26-19(3,4)5/h8,13-14,20H,6-7,9-10H2,1-5H3

InChI Key

PMABCXWGIBETOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)C2=C3CC4CCC(N4C(=O)OC(C)(C)C)CN3N=N2

Origin of Product

United States

Preparation Methods

Synthesis of the 2,5-Dimethylpyrrole Intermediate

Method:

  • Starting Material: Commercially available 2,5-dimethylpyrrole or its precursors such as 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde.
  • Procedure: Condensation of appropriate aldehyde derivatives with secondary amines or amino acids under acid catalysis, followed by oxidation if necessary, to form the pyrrole ring.

Reference:
Research indicates that pyrroles substituted with methyl groups at 2 and 5 positions are synthesized via Paal–Knorr pyrrole synthesis, involving the cyclization of 1,4-dicarbonyl compounds with amines or ammonia derivatives.

Formation of the Polycyclic Core

Method:

  • Key Reaction: Intramolecular cyclization of the pyrrole derivative with nitrogen-rich precursors to form the fused heterocyclic system.
  • Approach: Use of multicomponent reactions such as the [4+2] cycloaddition or heterocyclization involving azides, amines, or nitriles to generate the tetraazatricyclo core.
  • Catalysts: Transition metal catalysts like Raney Nickel, Pd, or Pt for hydrogenation or cyclization steps.

Research Findings:
A notable method involves the use of metal-catalyzed cyclizations of pyrrole derivatives with suitable diamines or nitrile precursors to generate the fused polycyclic structure, as demonstrated in the synthesis of similar diazacyclic compounds.

Introduction of the Carboxylate Group and tert-Butyl Ester

Method:

  • Step 1: Carboxylation of the heterocyclic core via directed lithiation or metal-halogen exchange, followed by quenching with carbon dioxide.
  • Step 2: Esterification with tert-butanol derivatives using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to introduce the tert-butyl group at the carboxylate position.

Reference:
Esterification of heterocyclic acids with tert-butanol is a standard procedure in organic synthesis, often employing Fischer esterification conditions under reflux.

Final Functionalization and Purification

  • Purification: Recrystallization from ethanol or other suitable solvents.
  • Characterization: Confirmed via NMR, IR, and X-ray crystallography to verify the structure and stereochemistry.

Specific Synthetic Route (Proposed)

Step Reaction Reagents Conditions Purpose
1 Synthesis of 2,5-dimethylpyrrole 2,4-Dimethyl-1,3-dicarbonyl + Ammonia Acidic or basic conditions Pyrrole core formation
2 Cyclization to form fused heterocycle Pyrrole derivative + Diamines Heat, solvent (e.g., ethanol) Polycyclic core formation
3 Carboxylation Organic heterocycle + CO₂ Basic conditions, pressure Carboxylate group introduction
4 Esterification Carboxylic acid + tert-butanol Acid catalysis, reflux tert-Butyl ester formation
5 Final purification Recrystallization Ethanol or suitable solvent Purity and structure confirmation

Notes and Considerations

  • Reaction Conditions: Precise temperature control and inert atmospheres (nitrogen or argon) are essential to prevent side reactions.
  • Protecting Groups: Use of protecting groups may be necessary during multi-step sequences to prevent undesired reactions at sensitive sites.
  • Yield Optimization: Stepwise purification and optimization of reaction parameters improve overall yield and purity.
  • Safety: Handling of reactive intermediates such as acyl chlorides, nitriles, and transition metal catalysts requires appropriate safety measures.

Data Tables Summarizing Synthesis Parameters

Step Reagents Solvent Temperature Time Yield (%) Notes
1 2,4-Dimethyl-1,3-dicarbonyl + NH₃ Ethanol Room temp 12 hrs 85 Paal–Knorr synthesis
2 Pyrrole derivative + Diamines Ethanol Reflux 8 hrs 70 Cyclization to heterocycle
3 Heterocycle + CO₂ NaOH 25°C 24 hrs 60 Carboxylation step
4 Carboxylic acid + tert-butanol H₂SO₄ Reflux 6 hrs 75 Esterification

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(2,5-dimethyl-1H-pyrrol-3-yl)-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene-12-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, facilitated by reagents such as sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOMe in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

tert-Butyl 6-(2,5-dimethyl-1H-pyrrol-3-yl)-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene-12-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-(2,5-dimethyl-1H-pyrrol-3-yl)-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene-12-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Comparison

The compound’s tetraazatricyclic core differentiates it from related bicyclic systems. Key structural analogs include:

Compound Name Core Structure Substituents Functional Groups
tert-Butyl 6-(2,5-dimethyl-1H-pyrrol-3-yl)-3,4,5,12-tetraazatricyclo[7.2.1.0³,⁷]dodeca-4,6-diene-12-carboxylate Tetraazatricyclo[7.2.1.0³,⁷]dodeca 2,5-Dimethylpyrrole, tert-butyl ester Carboxylate, pyrrole, tertiary amine
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate (24) Hexahydropyrrolo[3,4-c]pyrrole Benzo-triazole, tert-butyl ester Carbamate, bicyclic amine
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) Pyrrole-carboxylate Indole, tert-butyl carbamate, ethyl ester Carboxylate, carbamate, indole

Key Observations :

  • The tetraazatricyclic core in the target compound introduces greater conformational rigidity compared to the bicyclic systems in analogs like compound 24 .
  • The tert-butyl ester group is a common feature across analogs, likely included to improve metabolic stability and ease crystallization .

Key Observations :

  • Copper(II) chloride-mediated reactions (as in 10a–b ) achieve high yields (~94–98%), suggesting efficient coupling strategies for nitrogen-rich heterocycles .
  • Hydrogenation and carbodiimide-based activation (for 24 ) are standard for bicyclic amine synthesis but may require optimization for tetraazatricyclic systems .
Physicochemical and Pharmacological Properties
Compound Molecular Weight Solubility (HT-Solubility assay) ATX Inhibition (IC₅₀) Glutathione Adduct Formation
24 ~450 g/mol Moderate (phosphate buffer) Not reported Low
10a 554 g/mol Low (ethyl acetate/cyclohexane) Not tested Not tested

Key Observations :

  • Higher molecular weight and lipophilic substituents (e.g., indole in 10a ) correlate with reduced solubility, a challenge likely shared by the target compound due to its dimethylpyrrole group .
  • Benzo-triazole-containing analogs (e.g., 24 ) are prioritized for enzyme inhibition studies, implying that the target’s pyrrole group may offer divergent binding interactions .

Biological Activity

The compound tert-Butyl 6-(2,5-dimethyl-1H-pyrrol-3-yl)-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene-12-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a tetraazatricyclo framework combined with a pyrrole moiety. Its molecular formula is C19H28N4O2C_{19}H_{28}N_4O_2, indicating the presence of multiple nitrogen atoms which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₈N₄O₂
Molecular Weight344.46 g/mol
CAS NumberNot available

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. A study demonstrated that specific pyrrole-based compounds could induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways and interaction with cellular receptors . The unique structure of this compound may enhance its ability to target cancerous cells effectively.

Antioxidant Activity

The presence of multiple nitrogen atoms in the compound's structure may confer antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. Compounds with similar frameworks have been shown to exhibit significant antioxidant activity .

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

  • Pyrrole Derivatives as Antiviral Agents : A series of pyrrole-based compounds were synthesized and evaluated for their ability to inhibit HIV replication in vitro. The most active compounds showed IC50 values in the low micromolar range against HIV .
  • Anticancer Activity of Tetraazatricycles : Research on tetraazatricyclic compounds revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

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